3-chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime
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Overview
Description
3-chloro-1-benzothiophene-2-carbaldehyde is a chemical compound with the CAS Number: 14006-54-3 . It has a molecular weight of 196.66 .
Molecular Structure Analysis
The InChI code for 3-chloro-1-benzothiophene-2-carbaldehyde is 1S/C9H5ClOS/c10-9-6-3-1-2-4-7 (6)12-8 (9)5-11/h1-5H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
3-chloro-1-benzothiophene-2-carbaldehyde is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to 3-chloro-1-benzothiophene-2-carbaldehyde O-(2-fluorobenzyl)oxime involves various chemical reactions, including the use of 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide and different aldehydes or ketones. These processes often aim to synthesize novel compounds for various applications, including antimicrobial activities. For example, the synthesis of 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide involves the reaction of specific aldehydes with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide, showcasing the structural versatility and potential of benzothiophene derivatives in chemical synthesis (Naganagowda et al., 2014).
Chemical Transformations and Reactions
Chemical transformations involving similar compounds often lead to the synthesis of complex molecules with potential biological or material applications. Studies have shown various ring closure and transformation reactions, indicating the reactivity and functionalization capacity of benzothiophene derivatives. These transformations are crucial for developing new chemical entities with desired properties (Bertha et al., 1998).
Structural and Electronic Analysis
The structural and electronic analysis of oxime ether derivatives, including those related to benzothiophene, provides insights into their chemical behavior, molecular geometry, and potential applications in materials science. Studies involving crystallographic analysis and molecular electrostatic potential calculations reveal the importance of such compounds in understanding molecular interactions and electronic properties (Dey et al., 2017).
Antimicrobial Activities
Benzothiophene derivatives, synthesized through various chemical reactions, have been evaluated for their antimicrobial activities. The synthesis of novel compounds, such as those derived from 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, and their subsequent testing against different bacterial strains highlight the potential of these compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Safety and Hazards
Properties
IUPAC Name |
(E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[(2-fluorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNOS/c17-16-12-6-2-4-8-14(12)21-15(16)9-19-20-10-11-5-1-3-7-13(11)18/h1-9H,10H2/b19-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWKLYOVPDTNSP-DJKKODMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON=CC2=C(C3=CC=CC=C3S2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO/N=C/C2=C(C3=CC=CC=C3S2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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